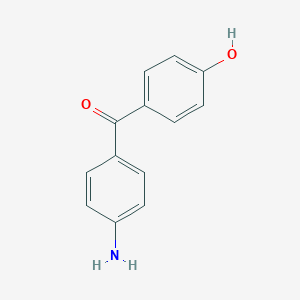

4-Amino-4'-hydroxybenzophenone

Descripción general

Descripción

Synthesis Analysis

The synthesis of related benzophenone derivatives, including methods that could be adapted for 4-Amino-4'-hydroxybenzophenone, often involves complex reactions such as nitration, cycloetherification, and palladium-catalyzed processes. For instance, novel syntheses of dibenzofurans and benzofuro-indoles from substituted biphenyl-2-ols demonstrate the potential pathways for synthesizing complex benzophenone derivatives through double functionalization techniques, highlighting the intricate chemistry involved in creating such compounds (Kumar et al., 2015).

Molecular Structure Analysis

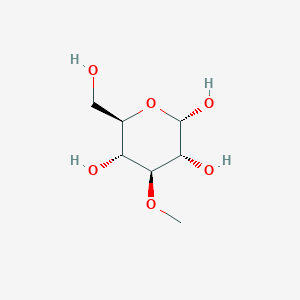

Research on the molecular structure of benzophenone derivatives emphasizes the significance of intermolecular interactions, such as hydrogen bonding, in determining the crystalline structures of these compounds. Studies on co-crystals involving hydroxybenzophenone derivatives reveal insights into the structural landscape, demonstrating how synthon polymorphism and pseudopolymorphism play a role in the stability and mimicry of these structures (Mukherjee & Desiraju, 2011).

Chemical Reactions and Properties

The chemical reactivity of this compound involves its participation in various chemical reactions, including those leading to the formation of polymers and co-crystals. These reactions often exploit the compound's functional groups to create complex structures with enhanced properties, such as improved solubility or thermal stability. For example, the synthesis of poly(aniline-co-3-amino-4-hydroxybenzoic acid) showcases the redox activity of benzophenone derivatives under basic conditions, illustrating the versatility of these compounds in chemical reactions (Chen et al., 2013).

Physical Properties Analysis

The physical properties of this compound derivatives, such as thermal and photooxidative behavior, are critical for their applications in materials science. Studies on the stabilization effects of benzophenone derivatives in polymer films reveal the importance of substituent groups in enhancing the thermal and photostabilizing actions, providing insights into the material's stability and durability under various conditions (Allen et al., 1993).

Aplicaciones Científicas De Investigación

Thermal and Photooxidative Behavior in Polyolefins : A study by Allen et al. (1993) investigated the effects of 4-substitution of a butoxy-4-amino-2,2,6,6-tetramethylpiperidinyl group on the thermal and photostabilizing action of 2-hydroxybenzophenone in polyolefins. This research has implications for understanding the stability and degradation of polymers under various conditions (Allen et al., 1993).

Fluorescence Derivatization for Aromatic Aldehydes : Nohta et al. (1994) found that 2-Amino-4,5-ethylenedioxyphenol, a compound related to 4-Amino-4'-hydroxybenzophenone, is useful as a fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography. This application is crucial in analytical chemistry for the detection of specific compounds in complex mixtures (Nohta et al., 1994).

Biochemical Formation in Methanopterin : Research by White (2011) described the conversion of a phenol to an aniline in the biochemical formation of the 1-(4-aminophenyl)-1-deoxy-D-ribitol moiety in methanopterin, present in methanogenic archaea. This study highlights the biochemical transformations involving compounds related to this compound (White, 2011).

Study of UGT1A10 Enzyme : Xiong et al. (2006) used a photoactive benzoic acid derivative related to this compound to study the phenol binding site of UDP-glucuronosyltransferases (UGTs). This research is significant in understanding the interaction of enzymes with phenolic substrates (Xiong et al., 2006).

Enzymatic Method for 4-Aminobenzoic Acid Determination : A method developed by Bando et al. (1990) for the selective determination of 4-aminobenzoic acid, a compound related to this compound, was established using 4-aminobenzoate hydroxylase. This method is important for clinical chemistry applications (Bando et al., 1990).

Mecanismo De Acción

Target of Action

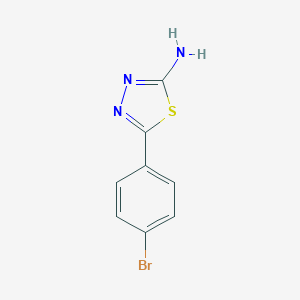

4-Amino-4’-hydroxybenzophenone primarily targets lanosterol 14-alpha demethylase (CYP51) , an enzyme critical for the biosynthesis of ergosterol, a key component of fungal cell membranes . By inhibiting this enzyme, the compound disrupts the production of ergosterol, leading to impaired cell membrane integrity and function.

Mode of Action

The compound interacts with lanosterol 14-alpha demethylase by binding to its active site, thereby inhibiting its catalytic activity. This inhibition prevents the demethylation of lanosterol, a crucial step in the ergosterol biosynthesis pathway . As a result, the accumulation of toxic sterol intermediates occurs, which disrupts cell membrane structure and function, ultimately leading to cell death.

Biochemical Pathways

4-Amino-4’-hydroxybenzophenone affects the ergosterol biosynthesis pathway . By inhibiting lanosterol 14-alpha demethylase, the compound halts the conversion of lanosterol to ergosterol. This disruption leads to the accumulation of 14-methyl sterols, which are toxic to cells . The downstream effects include compromised cell membrane integrity, altered membrane fluidity, and impaired cellular processes dependent on membrane function.

Pharmacokinetics

The pharmacokinetics of 4-Amino-4’-hydroxybenzophenone involve its absorption, distribution, metabolism, and excretion (ADME) properties:

- Excretion : It is excreted via the kidneys, with both unchanged drug and metabolites being eliminated in the urine .

These properties impact its bioavailability, with moderate oral bioavailability due to first-pass metabolism.

Result of Action

At the molecular level, the inhibition of lanosterol 14-alpha demethylase by 4-Amino-4’-hydroxybenzophenone leads to the accumulation of toxic sterol intermediates. This results in disrupted cell membrane integrity and function , causing increased membrane permeability and leakage of cellular contents. At the cellular level, these effects culminate in cell death , particularly in fungal cells, making the compound effective as an antifungal agent .

Action Environment

The efficacy and stability of 4-Amino-4’-hydroxybenzophenone can be influenced by various environmental factors:

- Presence of other substances : The presence of other drugs or compounds that interact with lanosterol 14-alpha demethylase or affect its metabolism can influence the compound’s efficacy and stability .

Understanding these factors is crucial for optimizing the use of 4-Amino-4’-hydroxybenzophenone in therapeutic applications.

: DrugBank

Safety and Hazards

The safety information for 4-Amino-4’-hydroxybenzophenone indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust or fumes, avoid contact with skin and eyes, and to use personal protective equipment .

Propiedades

IUPAC Name |

(4-aminophenyl)-(4-hydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,15H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLUJJCPTVKQVDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342023 | |

| Record name | (4-Aminophenyl)(4-hydroxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14963-34-9 | |

| Record name | (4-Aminophenyl)(4-hydroxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-aminobenzoyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

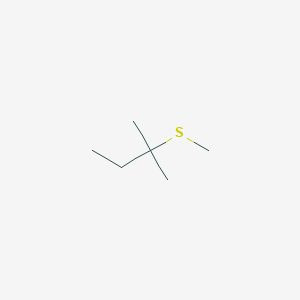

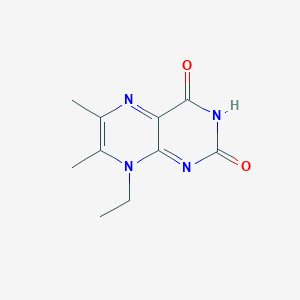

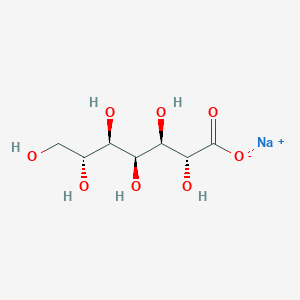

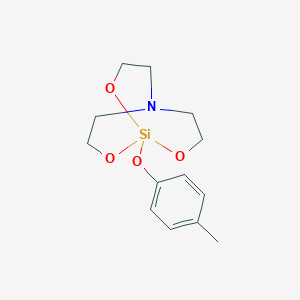

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.